Celgosivir hydrochloride
Overview
Description
Celgosivir hydrochloride, also known as MBI 3253 hydrochloride, MDL 28574 hydrochloride, or MX3253 hydrochloride, is an α-glucosidase I inhibitor . It is an oral prodrug of the natural product castanospermine that inhibits alpha-glucosidase I, an enzyme that plays a critical role in viral maturation by initiating the processing of the N-linked oligosaccharides of viral envelope glycoproteins . It is currently under investigation for use in the treatment of hepatitis C virus (HCV) infection .
Molecular Structure Analysis
Celgosivir hydrochloride is a polycyclic compound containing an indolizidine, which is a bicyclic heterocycle containing a saturated six-member ring fused to a saturated five-member ring, one of the bridging atoms being nitrogen . Its molecular formula is C12H22ClNO5 .Physical And Chemical Properties Analysis
Celgosivir hydrochloride has a molecular weight of 295.76 Da and a mono-isotopic mass of 295.1186505 Da . It is soluble in water with a solubility of 344.0 mg/mL .Scientific Research Applications
Dengue Virus Inhibition
Celgosivir has been studied for its efficacy against dengue virus infections. A study found that celgosivir can protect AG129 mice from lethal dengue virus infection, showing its potential as an effective treatment against dengue fever. This research influenced the dosing regimen for clinical trials of celgosivir as a dengue treatment (Watanabe et al., 2012). Furthermore, celgosivir's impact on viral replication and immunological profiling in dengue fever patients has been explored, providing insights into its pharmacological activity (Sung et al., 2016).
Hepatitis C Virus Treatment
Celgosivir has been identified as a potential treatment for Hepatitis C Virus (HCV) infection. It acts as an inhibitor of alpha-glucosidase I, critical in viral maturation, and has demonstrated synergistic effects when combined with standard HCV treatments (Durantel, 2009). This potential extends to other flaviviruses, suggesting a broad scope of antiviral applications.
SARS-CoV-2 Inhibition
Recent studies have explored celgosivir's effectiveness against SARS-CoV-2, the virus responsible for COVID-19. Its ability to inhibit SARS-CoV-2 replication in vitro suggests potential for its use in treating this global health crisis (Clarke et al., 2020).
Antiviral Mechanism
Celgosivir has been shown to misfold and accumulate dengue virus non-structural protein 1 (NS1) in the endoplasmic reticulum, thereby modulating the host's unfolded protein response for its antiviral action. This mechanism provides valuable insights into its broader antiviral potential (Rathore et al., 2011).
Clinical Trials and Safety
Celgosivir has been evaluated in clinical trials for its safety and efficacy in treating dengue fever. Although generally well-tolerated, its efficacy in reducing viral load or fever burden in dengue patients remains to be conclusively determined (Low et al., 2014).
properties
IUPAC Name |
[(1S,6S,7S,8R,8aR)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] butanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5.ClH/c1-2-3-9(15)18-8-6-13-5-4-7(14)10(13)12(17)11(8)16;/h7-8,10-12,14,16-17H,2-6H2,1H3;1H/t7-,8-,10+,11+,12+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNZMBFOWDNCRU-QVMZSJACSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1CN2CCC(C2C(C1O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@H]1CN2CC[C@@H]([C@@H]2[C@H]([C@@H]1O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50161574 | |
Record name | Celgosivir hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50161574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Celgosivir hydrochloride | |
CAS RN |
141117-12-6 | |
Record name | Celgosivir hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141117126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Celgosivir hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50161574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CELGOSIVIR HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70U2NQU0FP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.